molecular formula C12H10 B3027757 1,5-Diethynyl-2,4-dimethylbenzene CAS No. 1379822-09-9

1,5-Diethynyl-2,4-dimethylbenzene

Cat. No.: B3027757
CAS No.: 1379822-09-9
M. Wt: 154.21 g/mol
InChI Key: HPFZIHSKAUBEON-UHFFFAOYSA-N
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Description

1,5-Diethynyl-2,4-dimethylbenzene is an organic compound with the molecular formula C12H10. It is characterized by the presence of two ethynyl groups and two methyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diethynyl-2,4-dimethylbenzene can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction, where 1,5-dibromo-2,4-dimethylbenzene is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Diethynyl-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Diethynyl-2,4-dimethylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,5-diethynyl-2,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-5-11-8-12(6-2)10(4)7-9(11)3/h1-2,7-8H,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFZIHSKAUBEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#C)C#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Diethynyl-2,4-dimethylbenzene
Reactant of Route 2
1,5-Diethynyl-2,4-dimethylbenzene
Reactant of Route 3
1,5-Diethynyl-2,4-dimethylbenzene
Reactant of Route 4
1,5-Diethynyl-2,4-dimethylbenzene
Reactant of Route 5
1,5-Diethynyl-2,4-dimethylbenzene
Reactant of Route 6
1,5-Diethynyl-2,4-dimethylbenzene

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